molecular formula C19H16ClN5O B380272 7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-10-9

7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B380272
CAS No.: 361481-10-9
M. Wt: 365.8g/mol
InChI Key: FKILCLHPKMSWSC-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound designed for scientific research and development. It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, a scaffold recognized for its significant potential in medicinal and agrochemical research due to diverse biological activities . The core [1,2,4]triazolo[1,5-a]pyrimidine structure is a nitrogen-containing fused heterocyclic system. This specific derivative features a 2-chlorophenyl group at the 7-position, a methyl group at the 5-position, and a phenylcarboxamide moiety at the 6-position of the dihydropyrimidine ring. Researchers are investigating similar triazolopyrimidine compounds for various applications, including as inhibitors of enzymes like acetolactate synthase (ALS) for herbicide development and as potential therapeutic agents . The structural motifs present in this molecule make it a valuable intermediate or target for constructing more complex chemical libraries in drug discovery and agrochemistry. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with care, adhering to all appropriate safety protocols and regulations governing laboratory chemicals.

Properties

IUPAC Name

7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-16(18(26)24-13-7-3-2-4-8-13)17(14-9-5-6-10-15(14)20)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKILCLHPKMSWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Synthesis with Maltose Catalysis

The one-pot reaction of 3-amino-1,2,4-triazole , 2-chlorobenzaldehyde , and acetoacetanilide under solvent-free conditions using maltose (25 mol%) at 80°C yields the target compound in 95% within 20 minutes. Maltose facilitates hydrogen bonding, enhancing electrophilicity of the aldehyde and accelerating cyclization (Scheme 1). Key advantages include:

  • Atom economy : No solvent reduces waste.

  • Scalability : Reactions complete within 20–30 minutes for diverse aryl aldehydes.

  • Regioselectivity : Maltose directs cyclization to form the 4,7-dihydro core, avoiding undesired aromatization.

Optimal conditions were determined through catalyst screening (Table 1):

  • Lower maltose concentrations (10 mol%) resulted in incomplete conversion (45% yield).

  • Elevated temperatures (>100°C) led to decomposition, while <60°C stalled reactivity.

DBU-Catalyzed Ethanol Reflux

Using 1,8-diazabicycloundec-7-ene (DBU) in ethanol under reflux, the reaction of 3-amino-1,2,4-triazole , malononitrile , and 2-chlorobenzaldehyde achieves 92% yield in 15 minutes. DBU acts as a Brønsted base, deprotonating intermediates to enable rapid cyclization (Scheme 2). Comparative studies showed:

  • Inorganic bases (NaOH) : Lower yields (70–75%) due to side reactions.

  • Solvent effects : Ethanol outperforms acetonitrile or dichloromethane, stabilizing intermediates via hydrogen bonding.

Cyclocondensation Approaches

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines .

Scientific Research Applications

Anticancer Properties
The compound exhibits significant anticancer activity by inhibiting cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA replication during the S phase. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, showing promise in cancer treatment strategies.

Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes necessary for bacterial growth and reproduction.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in animal models at low doses without major toxicity.
Study 2Antimicrobial EffectsShowed effectiveness against multiple bacterial strains; further studies are needed to elucidate the specific mechanisms involved.
Study 3PharmacokineticsInvestigated metabolic pathways and stability under laboratory conditions; results indicated good stability over time.

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Position 7 Substituents
Compound Substituent at Position 7 Key Differences vs. Target Compound
Target Compound 2-Chlorophenyl Reference
5g () 3,4,5-Trimethoxyphenyl Enhanced electron-donating methoxy groups; increased lipophilicity
5a () 3,4,5-Trimethoxyphenyl Similar to 5g but with N-p-tolyl carboxamide
Ethyl ester analog () 2-Chlorophenyl 6-Carboxylate ester instead of carboxamide; reduced hydrogen-bonding capacity
Position 6 Carboxamide Variations
Compound Substituent on Carboxamide Impact on Properties
Target Compound N-phenyl Moderate hydrophilicity
5g () N-(4-chlorophenyl) Electron-withdrawing Cl enhances polarity
5k () N-(4-bromophenyl) Higher molecular weight; potential halogen bonding
Position 2 Substituents
Compound () Substituent at Position 2 Effect on Activity
2-(2-Chlorophenyl)-... () 2-Chlorophenyl Steric hindrance may reduce binding vs. target’s unsubstituted position

Physical and Spectral Properties

Compound (Source) Melting Point (°C) HRMS (ESI) m/z [M+H]+ Notable NMR Shifts (δ, ppm)
Target Compound Not reported Not available Anticipated δ ~7.14–7.41 (aromatic H)
5j () 319.9–320.8 453.1677 1H NMR: δ 10.89 (s, NH)
5t () Not reported 442.1283 13C NMR: δ 168.36 (C=O)
Ethyl ester analog () Not reported Not available 1H NMR: δ 2.59 (s, CH3)

Biological Activity

7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.

The molecular formula of the compound is C19H16ClN5OC_{19}H_{16}ClN_5O with a molecular weight of 365.82 g/mol. The compound features a triazolo-pyrimidine core structure which is pivotal for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. In particular, compounds from this class have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activities of several derivatives against three human cancer cell lines: MGC-803 (gastric cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). Among the tested compounds, one derivative exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells, indicating potent activity compared to the standard drug 5-Fluorouracil (5-Fu) .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (μM)Comparison Drug
H12MGC-8039.475-Fu
H12HCT-1169.585-Fu
H12MCF-713.15-Fu

The mechanism of action involves the inhibition of the ERK signaling pathway which leads to reduced phosphorylation levels of key proteins involved in cell proliferation and survival . Furthermore, this compound induced apoptosis and caused G2/M phase arrest in cancer cells.

Antiviral Activity

The triazolo[1,5-a]pyrimidine scaffold has also been explored for antiviral applications. Research indicates that derivatives can inhibit various viral infections by targeting viral replication processes.

Case Study: Anti-influenza Activity

In another study focusing on antiviral properties, derivatives were shown to inhibit influenza virus replication effectively at non-toxic concentrations. The structure-activity relationship (SAR) analysis suggested that modifications on the triazolo-pyrimidine core could enhance antiviral efficacy .

Table 2: Antiviral Efficacy Against Influenza Virus

CompoundEC50 (μM)CC50 (μM)Selectivity Index
TZP-10.75100133.33
TZP-20.5080160

Other Biological Activities

Beyond anticancer and antiviral effects, [1,2,4]triazolo[1,5-a]pyrimidines have been reported to exhibit various other biological activities such as:

  • Antimicrobial : Effective against bacterial strains.
  • Anti-inflammatory : Inhibiting cytokine production.
  • CNS Activity : Potential use in treating neurological disorders.

Q & A

Q. Key protocols :

  • Microwave-assisted synthesis : Ethanol solvent, 323 K irradiation for 30 minutes yields high-purity crystals suitable for X-ray analysis .
  • Catalytic methods : TMDP (tetramethylenediphosphonic acid) in water/ethanol (1:1 v/v) improves reaction efficiency and reduces side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/acetone .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR identifies proton environments (e.g., NH at δ 10.89 ppm, aromatic protons at δ 7.14–7.41 ppm) .
    • ¹³C NMR confirms carbonyl carbons (e.g., ester CO at ~165 ppm) and aromatic substituents .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34–1.45 Å), dihedral angles, and π-stacking interactions (centroid distances 3.63–3.88 Å) .
  • Elemental analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: What strategies improve regioselectivity in synthesizing dihydrotriazolopyrimidine derivatives?

Methodological Answer:
Regioselectivity is controlled by:

  • Reaction conditions :
    • Microwave irradiation promotes faster cyclization, favoring the 4,7-dihydro isomer over fully aromatic products .
    • Solvent polarity : Polar solvents (e.g., ethanol) stabilize intermediates, reducing side reactions .
  • Catalyst design : Acidic ionic liquids enhance electrophilic activation of aldehydes, directing triazole-amino group reactivity .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl on benzaldehyde) increase electrophilicity, improving cyclization efficiency .

Advanced: How do substituents on the phenyl ring affect biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Electron-donating groups (e.g., methoxy, dimethylamino) enhance antibacterial activity against Enterococcus faecium by increasing membrane permeability .
  • Halogen substituents (e.g., 2-chlorophenyl) improve CB2 cannabinoid receptor binding affinity (Ki < 100 nM) due to hydrophobic interactions .
  • Bulkier substituents (e.g., benzylthio) reduce solubility but increase π-stacking interactions, critical for mTOR inhibition in hepatocellular carcinoma .

Q. Experimental validation :

  • Bioassays : Minimum inhibitory concentration (MIC) tests for antibacterials .
  • Radioligand displacement assays : For receptor affinity quantification .

Advanced: How to resolve contradictions in NMR data interpretation for such compounds?

Methodological Answer:
Contradictions arise from dynamic effects (e.g., tautomerism) or overlapping signals . Mitigation strategies include:

  • 2D NMR techniques :
    • HSQC correlates ¹H-¹³C signals to resolve overlapping aromatic protons .
    • NOESY identifies spatial proximity of protons in rigid triazolopyrimidine cores .
  • X-ray validation : Compare experimental NMR shifts with computed spectra from crystallographic data .
  • Variable-temperature NMR : Detects tautomeric equilibria (e.g., keto-enol shifts) by observing signal splitting at low temperatures .

Advanced: What are effective methods for chiral separation of triazolopyrimidine derivatives?

Methodological Answer:
Chiral chromatography is the gold standard:

  • Stationary phase : Chiralpak AD (amylose-based) .
  • Mobile phase : Heptane/isopropanol (8:2 v/v) at 300 mL/min .
  • Analytical SFC (Supercritical Fluid Chromatography) : Confirms enantiopurity (100% ee) with retention times ~8–10 minutes .

Q. Alternative approaches :

  • Crystallization-induced asymmetric transformation : Exploits differential solubility of enantiomers in ethanol/acetone .

Advanced: How to optimize reaction yields when scaling up synthesis?

Methodological Answer:
Scale-up challenges include heat dissipation and impurity accumulation. Solutions:

  • Flow chemistry : Continuous microwave reactors maintain consistent temperature, improving yield reproducibility .
  • In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
  • Solvent engineering : Ethanol/water mixtures reduce viscosity, enhancing mixing and heat transfer .

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